molecular formula C8H12N2 B8286317 4-Methyl-6-isopropylpyrimidine CAS No. 935252-68-9

4-Methyl-6-isopropylpyrimidine

Cat. No.: B8286317
CAS No.: 935252-68-9
M. Wt: 136.19 g/mol
InChI Key: ALQZXUGWYMZDQO-UHFFFAOYSA-N
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Description

4-Methyl-6-isopropylpyrimidine is a heterocyclic aromatic compound featuring a pyrimidine backbone substituted with a methyl group at position 4 and an isopropyl group at position 4. Pyrimidines are critical in medicinal chemistry due to their role in nucleic acids and bioactive molecules.

Properties

CAS No.

935252-68-9

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

4-methyl-6-propan-2-ylpyrimidine

InChI

InChI=1S/C8H12N2/c1-6(2)8-4-7(3)9-5-10-8/h4-6H,1-3H3

InChI Key

ALQZXUGWYMZDQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrimidine Derivatives

Structural and Functional Group Comparisons

Key structural analogs and their substituents are summarized below:

Compound Name Substituents (Positions) Key Functional Groups Similarity Score* Reference CAS/ID
4-Chloro-6-isopropylpyrimidin-2-amine Cl (4), isopropyl (6), NH₂ (2) Chloro, amine 0.81 26032-72-4
6-Chloro-4-hydroxypyrimidine Cl (6), OH (4) Chloro, hydroxyl N/D 4765-77-9
2-Chloro-6-methylpyrimidine-4-carboxylic acid Cl (2), methyl (6), COOH (4) Chloro, carboxylic acid N/D 89581-58-8
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Methyl (4), piperidinyl (6), NH₂ (2) Piperidine, amine N/D N/D
4-Chloro-6-isopropoxypyrimidine Cl (4), isopropoxy (6) Chloro, ether 0.78 6320-15-6

*Similarity scores (0–1 scale) from and reflect structural overlap with 4-Methyl-6-isopropylpyrimidine.

Key Observations:
  • Substituent Position : Position 6 substitutions (e.g., isopropyl, chloro, or isopropoxy) significantly alter steric and electronic properties. For instance, the isopropyl group in this compound increases hydrophobicity compared to the chloro group in 4-Chloro-6-isopropylpyrimidin-2-amine .
  • Reactivity : Chloro-substituted analogs (e.g., 6-Chloro-4-hydroxypyrimidine) are prone to nucleophilic substitution, whereas hydroxyl or carboxylic acid groups enhance solubility .
  • Biological Relevance : Piperidine- and amine-substituted derivatives (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) exhibit enhanced binding to biological targets due to hydrogen-bonding capabilities .
Table: Comparative Property Analysis
Property This compound (Inferred) 4-Chloro-6-isopropylpyrimidin-2-amine 6-Chloro-4-hydroxypyrimidine
Molecular Weight (g/mol) ~152.2* 185.6 130.5
LogP (Lipophilicity) ~2.5 (High) 2.1 0.8
Solubility (Water) Low Moderate (amide group) High (hydroxyl group)
Reactivity Low (alkyl substituents) High (Cl as leaving group) Moderate (OH as H-bond donor)
Bioactivity Potential enzyme inhibition Antiviral activity reported Anticancer leads

*Calculated based on molecular formula (C₈H₁₂N₂).

Notes:
  • Lipophilicity : The isopropyl group in this compound likely increases LogP compared to chloro- or hydroxyl-substituted analogs, favoring membrane permeability .
  • Synthetic Utility : Chloro-substituted derivatives (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) serve as intermediates for further functionalization via nucleophilic substitution .

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